molecular formula C6H12OS2 B1595062 1,5-Dithiacyclooctan-3-ol CAS No. 86944-00-5

1,5-Dithiacyclooctan-3-ol

Cat. No.: B1595062
CAS No.: 86944-00-5
M. Wt: 164.3 g/mol
InChI Key: WUMSAPPXLGVSSD-UHFFFAOYSA-N
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Description

1,5-Dithiacyclooctan-3-ol is an organosulfur compound with the molecular formula C₆H₁₂OS₂. This compound is a cyclic thioether and is known for its ability to form complexes with various transition metals. It is a colorless oil that is soluble in polar solvents and has a variety of applications in both organic and inorganic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dithiacyclooctan-3-ol can be synthesized through the reaction of 1,3-dimercaptopropane with epichlorohydrin. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the cyclic thioether .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials.

Chemical Reactions Analysis

Types of Reactions

1,5-Dithiacyclooctan-3-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its thiol form.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated thioethers.

Scientific Research Applications

1,5-Dithiacyclooctan-3-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,5-Dithiacyclooctane: Similar in structure but lacks the hydroxyl group.

    1,4-Dithiacyclohexane: A smaller ring structure with similar sulfur coordination properties.

    1,3-Dithiacyclopentane: An even smaller ring structure with similar chemical properties.

Uniqueness

1,5-Dithiacyclooctan-3-ol is unique due to the presence of the hydroxyl group, which allows for additional hydrogen bonding and reactivity compared to its analogs. This makes it particularly useful in forming more stable and diverse complexes with transition metals .

Properties

IUPAC Name

1,5-dithiocan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS2/c7-6-4-8-2-1-3-9-5-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMSAPPXLGVSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CSC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357585
Record name 1,5-Dithiocan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86944-00-5
Record name 1,5-Dithiocan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Dithiacyclooctan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A first solution of 1,3-propanedithiol (10.82 grams, 0.10 moles, commercially available from Alfa Aesar; Ward Hill, Mass.) and ethanol (45 milliliters) was placed in a 60-milliliter syringe. A second solution of epichlorohydrin (9.25 grams, 0.10 moles) and ethanol (45 milliliters) was placed in a second 60-milliliter syringe. Both solutions were slowly added dropwise to a mixture of sodium hydroxide (8.80 grams, 0.22 moles) and ethanol (250 milliliters) at room temperature over 10 hours. After stirring for an additional 8 hours, the reaction mixture was concentrated under vacuum, and then diluted with ethyl acetate (200 milliliters). The organic phase was washed with water (200 milliliters) and saturated sodium chloride in water (100 milliliters) and dried over magnesium sulfate. The solvent was removed under reduced pressure to give the crude product that was purified by column chromatography over silica gel using a mixture of ethyl acetate in hexane (30/70 parts by weight). The product was isolated as an oil. (6.99 grams, 43% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.25 g
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Two
Quantity
8.8 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Four
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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